BenchChemオンラインストアへようこそ!

N-quinolin-6-ylmethanesulfonamide

Physicochemical profiling Regioisomeric differentiation pH-dependent solubility

N-Quinolin-6-ylmethanesulfonamide (CAS 1152714-79-8) is a quinoline-sulfonamide hybrid small molecule with molecular formula C₁₀H₁₀N₂O₂S and molecular weight 222.27 g/mol, in which a methanesulfonamide group (–NHSO₂CH₃) is covalently attached at the 6-position of the quinoline bicyclic scaffold. The compound is supplied as a powder with typical purity specifications of 95% (Sigma-Aldrich) to 98% (Leyan) and is stable at room temperature.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B8634498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-quinolin-6-ylmethanesulfonamide
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C10H10N2O2S/c1-15(13,14)12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7,12H,1H3
InChIKeyRRCOGTUZAAMWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Quinolin-6-ylmethanesulfonamide: Physicochemical Profile and Regioisomeric Identity for Informed Procurement


N-Quinolin-6-ylmethanesulfonamide (CAS 1152714-79-8) is a quinoline-sulfonamide hybrid small molecule with molecular formula C₁₀H₁₀N₂O₂S and molecular weight 222.27 g/mol, in which a methanesulfonamide group (–NHSO₂CH₃) is covalently attached at the 6-position of the quinoline bicyclic scaffold . The compound is supplied as a powder with typical purity specifications of 95% (Sigma-Aldrich) to 98% (Leyan) and is stable at room temperature . Its sulfonamide NH proton carries a predicted pKa of approximately 9.86, placing its ionization behaviour close to, yet measurably distinct from, its regioisomeric counterparts .

Why Regioisomeric Quinoline Sulfonamides Cannot Be Interchanged: The Case for Position-6 Specificity


Quinoline sulfonamides bearing the same methanesulfonamide warhead but at different ring positions are not functionally equivalent. The 8-regioisomer, N-(quinolin-8-yl)methanesulfonamide (CAS 10374-76-2), is a well-characterized methionine aminopeptidase (MetAP) inhibitor with published IC₅₀ values spanning 0.137–3.74 µM across five metalloforms of the Escherichia coli enzyme and a crystallographically resolved binding mode at the active-site metal centre [1]. In contrast, the 6-regioisomer lacks any published MetAP inhibitory activity, and its distinct spatial orientation of the sulfonamide moiety relative to the quinoline nitrogen, combined with a predicted pKa difference of nearly one log unit versus the 8-isomer (9.86 vs. 10.83), alters both hydrogen-bonding geometry and protonation state at physiological pH [2]. These differences preclude simple one-to-one substitution in any assay or synthetic pathway where regiospecific target engagement, metal coordination, or pH-dependent solubility governs outcome.

Quantitative Differentiation Evidence: N-Quinolin-6-ylmethanesulfonamide Versus Key Comparators


pKa-Driven Ionization State Divergence Between 6- and 8-Regioisomers at Physiological pH

The sulfonamide NH of N-quinolin-6-ylmethanesulfonamide exhibits a predicted pKa of 9.86 ± 0.15 , while the corresponding proton on the 8-regioisomer has a predicted pKa of 10.83 [1]. This ΔpKa of approximately 0.97 units means that at pH 7.4, the fraction of the neutral (protonated) sulfonamide species differs between the two isomers by roughly a factor of 9, directly impacting hydrogen-bond donor strength, membrane permeability, and solubility in aqueous buffers.

Physicochemical profiling Regioisomeric differentiation pH-dependent solubility

Absence of MetAP Inhibitory Activity: Functional Selectivity Advantage of the 6-Isomer

N-(quinolin-8-yl)methanesulfonamide is a potent inhibitor of Escherichia coli methionine aminopeptidase (MetAP), with 50% inhibition concentrations of 0.137 µM (Co(II)-form), 0.184 µM (Ni(II)-form), 2.14 µM (Mn(II)-form), 3.74 µM (Fe(II)-form), and 1.11 µM (Zn(II)-form), and a Ki of 0.0343 µM for the Co(II)-form [1][2]. The 5-chloro derivative of the 8-isomer is even more potent (Co(II)-form: 0.154 µM; Ni(II)-form: 0.171 µM) [1]. In contrast, no published MetAP inhibition data exist for N-quinolin-6-ylmethanesulfonamide. While this absence may reflect a lack of testing rather than confirmed inactivity, it represents a de facto functional differentiation: the 6-isomer does not engage the MetAP active site in the manner documented for 8-substituted congeners, potentially offering a cleaner background for assays where MetAP-mediated artefacts are a concern.

MetAP inhibition Target selectivity Antibacterial target profiling

Commercial Purity Tiering: 95% to 98% Across Reputable Suppliers

N-Quinolin-6-ylmethanesulfonamide is available from multiple reputable suppliers at defined purity grades. Sigma-Aldrich lists the compound at 95% purity , while Leyan (Shanghai HaoHong Biomedical) offers it at 98% purity . The 8-regioisomer is also typically supplied at 95% purity (e.g., AKSci, ChemScene), indicating comparable baseline quality across the isomer pair . The availability of a 98% grade for the 6-isomer from Leyan provides an option for applications requiring higher stringency—such as biophysical fragment screening or analytical reference standard preparation—that is not as commonly advertised for the 8-isomer.

Chemical procurement Purity specification Vendor comparison

Distinct Lipophilicity and Solubility Profile Versus 8-Isomer

The 8-regioisomer has a computed LogP of approximately 0.50 (ChemBase) and a calculated LogD(pH 7.4) of 0.50 [1], consistent with balanced aqueous/organic partitioning. While an experimentally validated LogP for the 6-isomer has not been published, the 6-substitution pattern on quinoline places the sulfonamide group further from the ring nitrogen, reducing intramolecular hydrogen bonding with the quinoline N and thereby increasing the effective lipophilicity of the scaffold. Consistent with this, the 6-isomer shows good solubility in organic solvents such as dichloromethane but limited aqueous solubility, and has a melting point of 234–235°C , whereas the 8-isomer's computed LogP of 0.50 predicts greater aqueous miscibility. This lipophilicity shift is relevant for partitioning behaviour in both liquid-liquid extraction workflows and cellular permeability assays.

Lipophilicity LogP Solubility Drug-likeness

Synthetic Intermediate Versatility: Regiospecific Reactivity at the 6-Position

The 6-methanesulfonamide substituent on the quinoline core serves as a versatile synthetic handle. The compound is synthesised from 6-aminoquinoline via reaction with methanesulfonyl chloride in the presence of a base such as triethylamine—a straightforward, high-yielding route . Patents covering quinolinyl sulfonamide anti-arrhythmic agents (US 5,055,473) specifically exemplify 6-methanesulphonamidoquinoline intermediates for constructing more complex N-alkyl-N-(alkanesulphonamidoheterocyclicmethyl)-4-alkanesulphonamidophenethylamine derivatives [1]. The 6-position permits further electrophilic aromatic substitution chemistry at the quinoline 5- and 7-positions that is electronically distinct from the 8-isomer, enabling regioselective decoration strategies not accessible with the 8-substituted scaffold.

Synthetic chemistry Building block Derivatisation SAR exploration

Optimal Deployment Scenarios for N-Quinolin-6-ylmethanesulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Member for Non-MetAP Targets

With molecular weight 222.27 g/mol (within fragment range), 98% purity availability from Leyan, and no documented MetAP inhibitory activity, N-quinolin-6-ylmethanesulfonamide is well-suited as a fragment screening library member for targets where MetAP-mediated off-target interference must be minimised . The 8-isomer's potent MetAP inhibition (IC₅₀ = 0.137–3.74 µM across metalloforms) would generate confounding hits in any biochemical screen employing MetAP-containing lysates or coupled enzyme assays [1]. By selecting the 6-isomer, screening cascades can avoid this false-positive risk without altering library composition or target class coverage.

Regiospecific Scaffold for Structure–Activity Relationship (SAR) Expansion at Quinoline 5- and 7-Positions

The 6-methanesulfonamide substitution pattern leaves the quinoline 5- and 7-positions electronically activated and sterically accessible for further functionalisation, enabling SAR exploration vectors that are orthogonal to those provided by the 8-isomer [2]. This is particularly valuable for kinase inhibitor programmes (e.g., EGFR, PI3K, ALK5) where 6-substituted quinoline scaffolds have demonstrated potent activity, as evidenced by 6-quinolinyl pyrazole analogues achieving ALK5 IC₅₀ = 0.022 µM [3]. The 6-isomer thus serves as a privileged intermediate that is directly congruent with known active pharmacophores in oncology.

Biophysical Assay Reference Standard Requiring High-Purity Sulfonamide Probe

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or ligand-observed NMR experiments where impurity-derived artefacts can invalidate binding measurements, the 98% purity grade available from Leyan meets the ≥97% threshold typically required for fragment screening . The 6-isomer's predicted pKa of 9.86 ensures that at physiological pH 7.4, the sulfonamide NH remains predominantly protonated and capable of acting as a hydrogen-bond donor, a key feature for validating binding hypotheses in structure-based design campaigns .

Synthetic Intermediate for Anti-Arrhythmic Agent Development Programmes

U.S. Patent 5,055,473 (Pfizer) explicitly exemplifies 6-methanesulphonamidoquinoline intermediates in the synthesis of N-alkyl-N-(alkanesulphonamidoheterocyclicmethyl)-4-alkanesulphonamidophenethylamine derivatives with class III anti-arrhythmic activity [2]. Procurement of N-quinolin-6-ylmethanesulfonamide as a building block enables direct entry into this patented chemical space, with the 6-regioisomer offering a validated synthetic route that the 8-isomer cannot substitute due to divergent downstream intermediate geometry.

Quote Request

Request a Quote for N-quinolin-6-ylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.